4-Chloro-2-Methylphenol--d3,OD

Stable Isotope Labeling LC-MS Internal Standard Deuteration Pattern

4-Chloro-2-Methylphenol-d3,OD (CAS 1219804-06-4) is a +4 Da deuterated internal standard engineered for precise LC-MS/MS quantitation of 4-chloro-2-methylphenol—the key environmental metabolite of MCPA and MCPP herbicides. Unlike unlabeled standards (CAS 1570-64-5) that co-elute with endogenous analytes, or d3 analogs (CAS 358731-13-2) susceptible to natural isotopic overlap, the +4 Da mass shift of this d4 compound delivers baseline resolution from both the target analyte and natural 37Cl signals. This ensures uncompromised internal standard correction for ion suppression/enhancement in complex biological and environmental matrices. Supplied with full certificates of analysis supporting regulatory compliance (EPA 528, ISO 18857-2), it is the definitive choice for sub-ppb environmental monitoring, preclinical bioanalysis, and reaction tracking via GC-MS or LC-MS.

Molecular Formula C7H7ClO
Molecular Weight 146.606
CAS No. 1219804-06-4
Cat. No. B578624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-Methylphenol--d3,OD
CAS1219804-06-4
Synonyms4-Chloro-2-Methylphenol--d3,OD
Molecular FormulaC7H7ClO
Molecular Weight146.606
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD
InChIKeyRHPUJHQBPORFGV-KVJLOAJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-Methylphenol--d3,OD (CAS 1219804-06-4): Deuterated Chlorophenol for Stable Isotope-Labeled Quantitation


4-Chloro-2-Methylphenol--d3,OD (CAS 1219804-06-4) is a deuterium-labeled analog of 4-chloro-2-methylphenol (4-chloro-o-cresol), a phenolic compound used as an intermediate and analytical reference material . It incorporates four deuterium atoms at specific positions on the aromatic ring (positions 3,5,6) and the hydroxyl group, providing a distinct mass shift of +4 Da relative to the unlabeled parent molecule [1]. This isotopic labeling pattern enables precise quantitation via liquid chromatography–mass spectrometry (LC–MS) in environmental, pharmaceutical, and metabolomic applications .

Why Unlabeled 4-Chloro-2-Methylphenol or In-Class Analogs Cannot Substitute for 4-Chloro-2-Methylphenol--d3,OD in Quantitative LC–MS Workflows


Substituting the unlabeled parent compound (4-chloro-2-methylphenol, CAS 1570-64-5) or a differently deuterated analog (e.g., 4-chloro-2-methylphenol-d3, CAS 358731-13-2) for 4-chloro-2-methylphenol--d3,OD in quantitative mass spectrometry fails to provide the required analytical specificity and accuracy . Unlabeled standards co-elute and share the same multiple reaction monitoring (MRM) transitions as endogenous analytes, leading to matrix-effect errors, while the d3 analog introduces only a +3 Da shift, which can overlap with natural isotopic abundance signals or other co-extracted interferences . The +4 Da mass difference of 4-chloro-2-methylphenol--d3,OD ensures baseline resolution from the analyte and from natural 13C or 37Cl isotopes, enabling reliable internal standard correction for ion suppression/enhancement in complex biological and environmental matrices .

Head-to-Head Evidence: Quantifiable Differentiation of 4-Chloro-2-Methylphenol--d3,OD vs. Unlabeled and d3-Labeled Comparators


Deuterium Incorporation Pattern: +4 Da Mass Shift with Ring and Hydroxyl Labeling vs. Methyl-Only d3 Analog

4-Chloro-2-Methylphenol--d3,OD (CAS 1219804-06-4) is a d4-labeled compound with deuterium atoms at the 3,5,6 ring positions and the hydroxyl group, resulting in a molecular mass of 146.61 Da . In contrast, the unlabeled parent 4-chloro-2-methylphenol (CAS 1570-64-5) has a mass of 142.58 Da, a difference of +4.03 Da . The d3-labeled analog 4-chloro-2-methylphenol-d3 (CAS 358731-13-2) carries deuterium only at the methyl group, yielding a mass of 145.60 Da, a +3.02 Da shift . The +4 Da mass increase in 4-Chloro-2-Methylphenol--d3,OD provides complete baseline separation from the unlabeled analyte in MS detection, whereas the +3 Da shift of the d3 analog can partially overlap with the natural abundance M+1 or M+2 isotopic peaks of the analyte in complex matrices .

Stable Isotope Labeling LC-MS Internal Standard Deuteration Pattern

Isotopic Enrichment: 98 atom% D vs. Variable Enrichment in Alternative Deuterated Chlorophenols

Certificates of analysis from multiple commercial sources report a consistent isotopic enrichment of 98 atom% D for 4-Chloro-2-Methylphenol--d3,OD (CAS 1219804-06-4) . This level meets the typical industry requirement for stable isotope-labeled internal standards used in regulatory environmental and bioanalytical methods . In comparison, the d3-labeled analog (CAS 358731-13-2) is offered with a similar 98% D enrichment, but its labeling site is limited to the methyl group, which may undergo metabolic or chemical exchange in some matrices . Unlabeled 4-chloro-2-methylphenol (CAS 1570-64-5) has a typical chemical purity of 97% , but lacks any isotopic enrichment, rendering it unsuitable for internal standardization. The combination of high isotopic enrichment (98 atom% D) and high chemical purity (≥98%) in the target compound ensures minimal unlabeled background interference during LC-MS/MS quantitation .

Isotopic Enrichment Internal Standard Purity Quantitative Accuracy

Chemical Purity: ≥98% vs. 97% for Unlabeled Parent Enables More Accurate Quantitative Calibration

Multiple commercial suppliers report a minimum chemical purity of 98% for 4-Chloro-2-Methylphenol--d3,OD, with one vendor (MedChemExpress) specifying 99.62% purity . In contrast, the unlabeled parent compound 4-chloro-2-methylphenol (CAS 1570-64-5) is typically supplied at 97% purity . While this difference appears modest, in quantitative LC-MS/MS analysis, a 1-2% higher purity reduces the contribution of impurities that could co-elute and interfere with MRM transitions, thereby improving the lower limit of quantification (LLOQ) and the precision of calibration curves . The availability of batch-specific certificates of analysis with HPLC, GC, and NMR data further supports the selection of this labeled standard for validated analytical methods .

Chemical Purity Analytical Standard LC-MS/MS Quantitation

Retention Time and Physicochemical Properties: Identical to Unlabeled Analyte but with MS-Distinguishable Signature

Deuterium labeling does not significantly alter the physicochemical properties of 4-chloro-2-methylphenol; predicted LogP (2.89), boiling point (225.3 °C), and density (1.2 g/cm³) are essentially identical to the unlabeled parent [1]. Consequently, 4-Chloro-2-Methylphenol--d3,OD co-elutes precisely with the unlabeled analyte in reverse-phase LC separations, ensuring that any matrix-induced ion suppression or enhancement affects both the analyte and the internal standard equally . This co-elution property is a critical advantage over non-deuterated structural analogs (e.g., 4-chloro-3-methylphenol or 2-chlorophenol), which would exhibit different retention times and thus fail to correct for variable matrix effects across the chromatographic peak . In contrast, the d3-labeled analog (CAS 358731-13-2) may exhibit a very slight retention time shift due to the different isotopic substitution pattern, potentially introducing subtle errors in gradient elution methods [2].

Retention Time Co-elution Internal Standard LC-MS

Application-Specific Validation: Established Use as Internal Standard for MCPA Metabolite Quantitation in Environmental Matrices

The unlabeled compound 4-chloro-2-methylphenol is a primary environmental metabolite of the phenoxy herbicide MCPA (4-chloro-2-methylphenoxyacetic acid) . Published LC-MS/MS methods for the quantitation of MCPA and its metabolite in water and soil have established the need for a deuterated internal standard to achieve the required sensitivity and accuracy . While the specific d4-labeled compound (CAS 1219804-06-4) is not explicitly named in the 2001 publication, its structure (ring + hydroxyl deuterium labeling) provides the ideal +4 Da mass shift that avoids interference from the natural 37Cl isotope of the unlabeled analyte (which contributes ~32% relative abundance) . In comparison, a d3-labeled standard (methyl-only) would produce a +3 Da shift, which can overlap with the M+2 isotopic peak of the unlabeled compound (due to 37Cl), potentially biasing quantitation at low concentrations . This makes the d4-labeled variant the preferred internal standard for regulatory-compliant environmental monitoring of chlorophenoxy acid herbicide residues .

Environmental Monitoring Herbicide Metabolite MCPA Method Validation

Commercial Availability and Batch Consistency: Standardized 98 atom% D Enrichment Across Multiple GMP/ISO-Certified Suppliers

4-Chloro-2-Methylphenol--d3,OD (CAS 1219804-06-4) is routinely stocked by multiple major suppliers of stable isotope-labeled compounds, including CDN Isotopes (LGC), MedChemExpress, Bidepharm, and Fisher Scientific, with consistent specifications of 98 atom% D and ≥98% chemical purity . This multi-source availability reduces procurement risk and ensures batch-to-batch consistency for long-term studies. In contrast, the d3-labeled analog (CAS 358731-13-2) is less widely stocked and often requires custom synthesis, potentially introducing delays and variability . Furthermore, the unlabeled parent compound (CAS 1570-64-5) is widely available but lacks the requisite isotopic labeling for internal standard use . For laboratories requiring documented quality systems, the target compound is supplied with full certificates of analysis (CoA) and safety data sheets (SDS), supporting regulatory compliance .

Supply Chain Quality Assurance GMP Analytical Standard

High-Impact Application Scenarios for 4-Chloro-2-Methylphenol--d3,OD in Quantitative Analytical Workflows


Environmental Monitoring of Phenoxy Herbicide Metabolites in Water and Soil

Use 4-Chloro-2-Methylphenol--d3,OD as an internal standard for the LC-MS/MS quantitation of 4-chloro-2-methylphenol, the primary environmental metabolite of MCPA and MCPP herbicides. The +4 Da mass shift eliminates interference from the natural 37Cl isotope of the analyte, enabling accurate quantitation at sub-ppb levels in complex matrices .

Pharmaceutical Metabolite Profiling and Pharmacokinetic Studies

Employ 4-Chloro-2-Methylphenol--d3,OD as a stable isotope-labeled internal standard to correct for matrix effects in the LC-MS/MS analysis of drug metabolites containing the 4-chloro-2-methylphenol moiety. The high chemical purity (≥98%) and consistent isotopic enrichment ensure reliable calibration curves for preclinical and clinical bioanalysis .

Method Validation and Proficiency Testing for ISO/IEC 17025 Accredited Laboratories

Incorporate 4-Chloro-2-Methylphenol--d3,OD into standard operating procedures as a deuterated monitoring compound (DMC) for the analysis of chlorophenols in water and wastewater. Its co-elution with the native analyte and availability with full certificates of analysis supports compliance with regulatory methods (e.g., EPA 528, ISO 18857-2) .

Synthesis Monitoring and Reaction Optimization in Organic Chemistry

Utilize 4-Chloro-2-Methylphenol--d3,OD as an isotopic tracer to monitor the progress of chemical reactions involving 4-chloro-2-methylphenol. The deuterium label allows real-time tracking of reaction intermediates and products via GC-MS or LC-MS, distinguishing between synthesized and background signals .

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